molecular formula C17H23N3O2S B3963623 N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

Cat. No.: B3963623
M. Wt: 333.5 g/mol
InChI Key: RCJZNPRNHYIOLE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a tetrahydrofuran-2-ylcarbonyl group, along with a carbothioamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 4-Methylphenyl Group: The piperazine ring is then reacted with 4-methylbenzyl chloride in the presence of a base, such as sodium hydride, to introduce the 4-methylphenyl group.

    Formation of the Tetrahydrofuran-2-ylcarbonyl Group: The tetrahydrofuran-2-ylcarbonyl group can be introduced through the reaction of the piperazine derivative with tetrahydrofuran-2-carbonyl chloride in the presence of a base, such as triethylamine.

    Introduction of the Carbothioamide Group: Finally, the carbothioamide group is introduced by reacting the intermediate compound with thiocarbonyldiimidazole under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and mechanical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)piperazine-1-carbothioamide: Lacks the tetrahydrofuran-2-ylcarbonyl group, resulting in different chemical properties and biological activities.

    4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide:

    N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine: Lacks the carbothioamide group, affecting its chemical behavior and interactions with biological targets.

Uniqueness

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-13-4-6-14(7-5-13)18-17(23)20-10-8-19(9-11-20)16(21)15-3-2-12-22-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJZNPRNHYIOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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